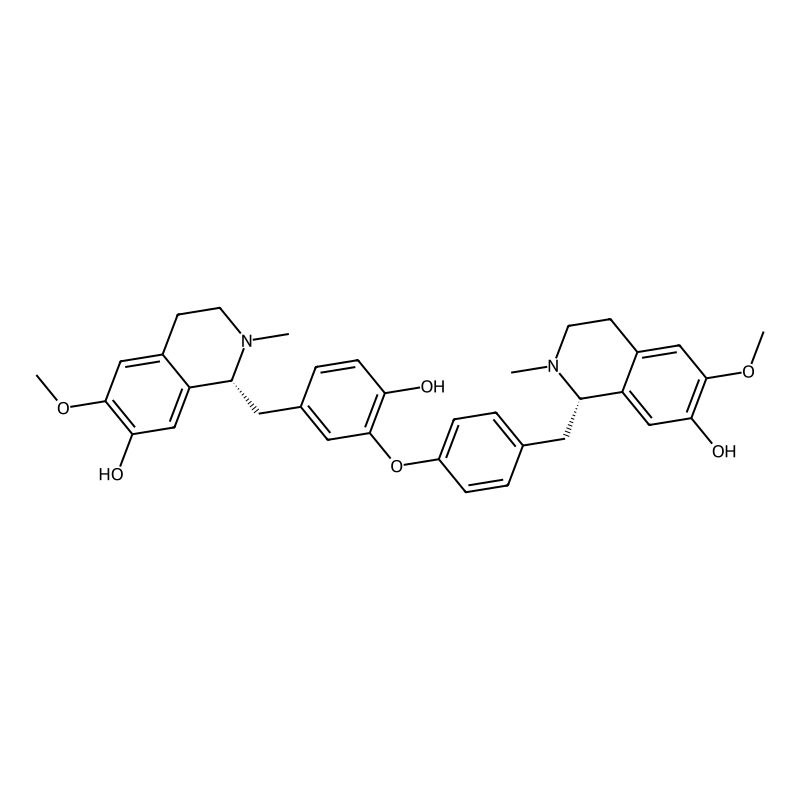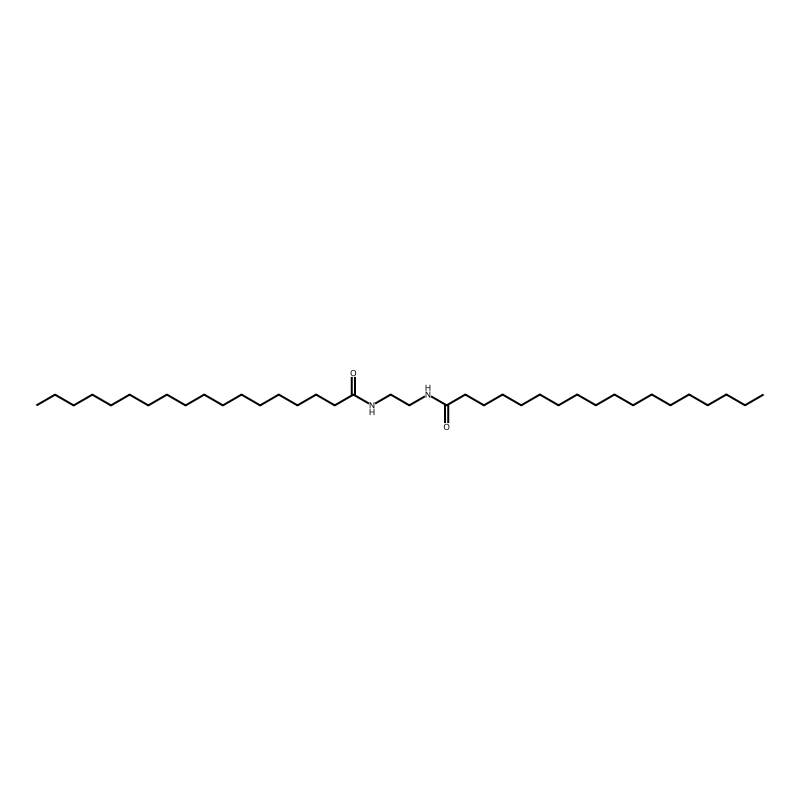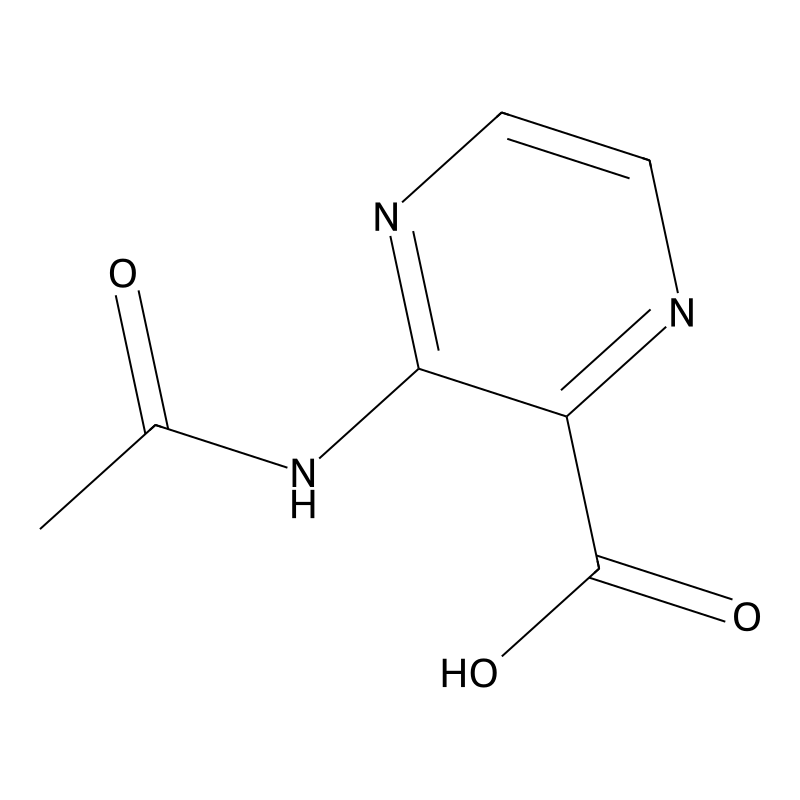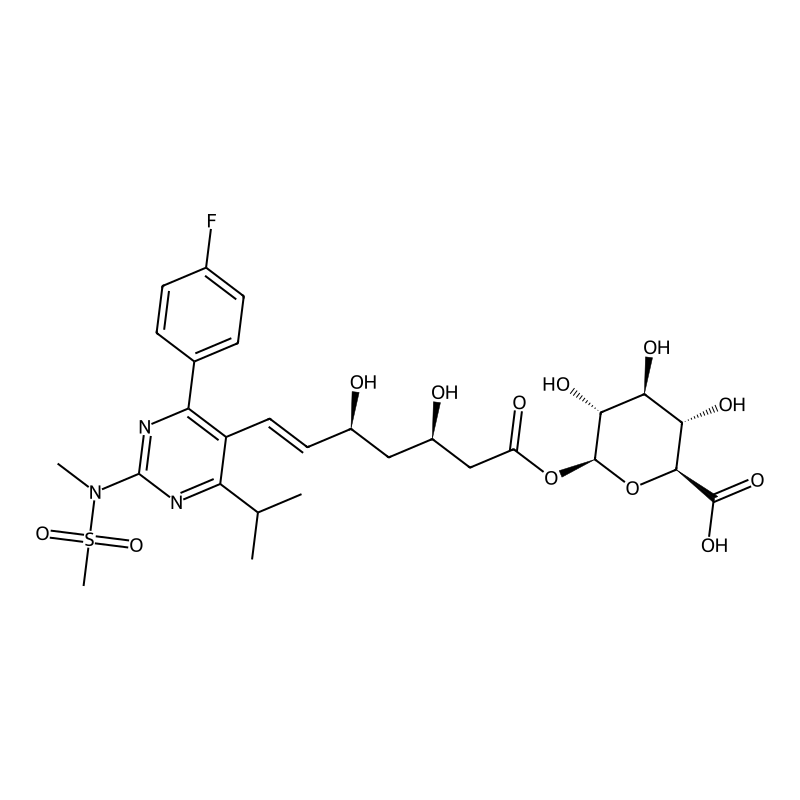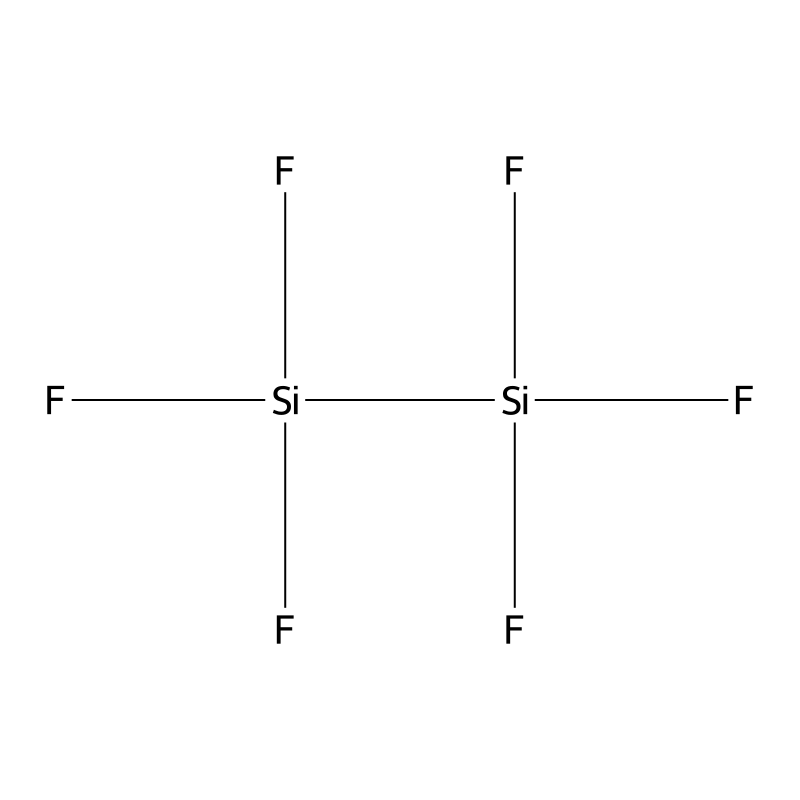meso-1,2-Diphenylethylenediamine
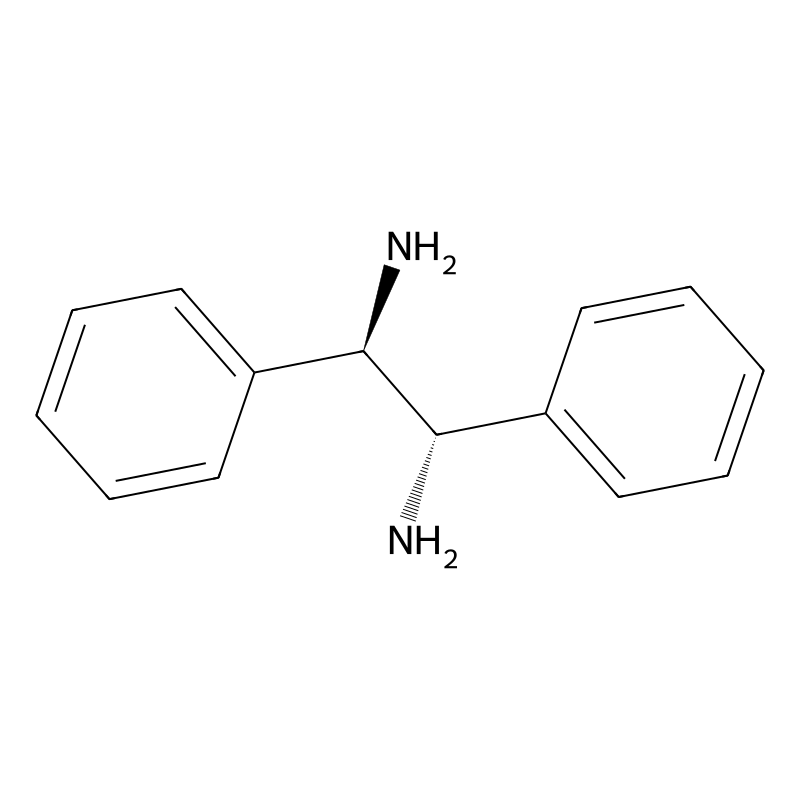
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Synthesis and Characterization:
meso-1,2-Diphenylethylenediamine (meso-DPD) is a well-studied organic compound with the chemical formula C₁₄H₁₆N₂. Its synthesis can be achieved through various methods, including the condensation of benzaldehyde with ammonia in the presence of a catalyst or the reaction of 1,2-dibromoethane with aniline. Researchers have characterized meso-DPD using various techniques, including X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy, to confirm its structure and properties [, ].
Asymmetric Catalysis:
One of the primary applications of meso-DPD in scientific research lies in its use as a chiral ligand in asymmetric catalysis. Chiral ligands play a crucial role in promoting the formation of one enantiomer (mirror image) over another in certain chemical reactions. meso-DPD, due to its inherent chirality, can be employed in the development of new and efficient catalysts for various asymmetric transformations, such as hydrogenation, hydroboration, and aldol reactions [, ].
Material Science Applications:
meso-DPD also finds potential applications in material science research. Studies have explored its use as a building block for the synthesis of new functional materials, such as metal-organic frameworks (MOFs) and coordination polymers. These materials possess unique properties, including high surface area, porosity, and tunable functionality, making them potentially useful for applications in gas storage, separation, and catalysis [, ].
Meso-1,2-Diphenylethylenediamine is an organic compound with the molecular formula C₁₄H₁₆N₂. It features two phenyl groups attached to a central ethylene diamine unit, which consists of two amine (-NH₂) groups. This compound exists as one of the three stereoisomers of 1,2-Diphenylethylenediamine, the others being the chiral enantiomers S,S- and R,R-. The meso form is characterized by its symmetrical structure, making it unique among its isomers. Meso-1,2-Diphenylethylenediamine is particularly significant in asymmetric catalysis and coordination chemistry due to its ability to act as a bidentate ligand .
Research indicates that meso-1,2-Diphenylethylenediamine exhibits antibacterial properties. Studies have shown that it can form complexes with metal ions, enhancing its biological activity against various bacterial strains. The compound's interaction with metal ions allows for increased efficacy in antimicrobial applications . Furthermore, its structural characteristics enable it to influence biological pathways by acting as a ligand for various biological targets.
Meso-1,2-Diphenylethylenediamine can be synthesized through several methods:
- Reductive Amination: This method involves the reaction of benzil with ammonia or primary amines under reducing conditions.
- Resolution of Diastereomers: The meso form can be obtained from the chiral diastereomers (R,R and S,S) through specific resolution techniques using resolving agents like tartaric acid .
- Direct Synthesis from Phenylacetylene: This involves reacting phenylacetylene with ammonia in the presence of a catalyst.
These methods highlight the versatility and accessibility of meso-1,2-Diphenylethylenediamine in synthetic organic chemistry.
Meso-1,2-Diphenylethylenediamine has several applications:
- Catalysis: It is widely used as a ligand in asymmetric catalysis, particularly in hydrogenation reactions.
- Coordination Chemistry: The compound forms stable complexes with various metal ions, making it useful in coordination chemistry.
- Pharmaceuticals: Its biological activity opens avenues for potential applications in drug development and antimicrobial formulations .
Studies on meso-1,2-Diphenylethylenediamine reveal its ability to interact selectively with metal ions, forming complexes that display unique properties. For instance, research has shown that complexes formed with nickel exhibit selective interactions that can be exploited for catalytic processes . These interactions are crucial for understanding how this compound can be utilized in various chemical and biological systems.
Meso-1,2-Diphenylethylenediamine shares structural similarities with several other compounds. Below are some similar compounds and a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1,2-Diphenylethylenediamine | Diastereomer | Exists as both chiral and meso forms |
| 1,3-Diphenylpropane-1,3-diamine | Linear diamine | Different connectivity leading to distinct properties |
| 1,2-Diaminocyclohexane | Cyclic diamine | Offers different steric hindrance and reactivity |
| (S,S)-N,N'-Diphenyl-ethylenediamine | Chiral variant | Higher optical activity compared to meso form |
Meso-1,2-Diphenylethylenediamine's unique symmetrical structure and its role as a bidentate ligand distinguish it from these similar compounds. Its applications in asymmetric catalysis and coordination chemistry further emphasize its significance within this class of compounds.
The synthesis of meso-1,2-diphenylethylenediamine through reductive amination represents one of the most established and widely utilized synthetic approaches [4]. This methodology exploits the characteristic reactivity of benzil derivatives as electrophilic carbonyl compounds that undergo nucleophilic attack by ammonia or amine sources, followed by selective reduction to yield the desired diamine product [4].
Classical Benzil Reduction Methodology
The fundamental reductive amination pathway involves the initial formation of an intermediate imine species through the condensation of benzil with ammonia or primary amine reagents [4]. The subsequent reduction step can be accomplished using various hydride sources, with sodium borohydride being among the most commonly employed reducing agents [46] [47]. Under optimized conditions, this process demonstrates significant chemoselectivity, favoring the formation of meso-1,2-diphenylethylenediamine over other stereoisomeric products [15].
Research has demonstrated that the reduction of benzil using sodium borohydride in ethanol can produce three distinct stereoisomeric products: racemic benzoin, meso-hydrobenzoin, and racemic hydrobenzoin [46] [47]. The meso-isomer typically exhibits distinct melting point characteristics that facilitate its identification and isolation from the reaction mixture [46].
Zinc Borohydride Systems
Advanced reducing systems utilizing zinc borohydride have shown enhanced selectivity and efficiency in the reductive amination of benzil derivatives [43] [45]. The zinc borohydride-sodium chloride system demonstrates remarkable chemoselectivity, preferentially reducing aldehydes over aromatic ketones while maintaining excellent yields [43]. This system operates effectively in acetonitrile at room temperature, with optimal conditions employing 0.5 molar equivalents of the reducing agent [43].
The mechanism of zinc borohydride reduction involves the formation of chelated transition states that impart enhanced stereoselectivity compared to conventional sodium borohydride systems [44]. The coordination ability of zinc facilitates controlled hydride transfer, resulting in improved diastereomeric ratios favoring the meso-configuration [44].
Reaction Optimization Parameters
Systematic optimization studies have identified critical parameters that influence the selectivity and yield of meso-1,2-diphenylethylenediamine formation [15]. Temperature control emerges as a particularly important factor, with lower reaction temperatures generally favoring improved enantioselectivity and reduced formation of undesired stereoisomers [15]. Solvent selection also plays a crucial role, with aprotic solvents such as acetonitrile demonstrating superior performance compared to protic alternatives [43].
| Parameter | Optimal Range | Effect on Selectivity |
|---|---|---|
| Temperature | 0-25°C | Enhanced meso-selectivity at lower temperatures |
| Solvent | Acetonitrile | Improved chemoselectivity vs. protic solvents |
| Reducing Agent | 0.5-1.0 equiv | Optimal conversion without over-reduction |
| Reaction Time | 5-60 minutes | Complete conversion with minimal side products |
Diastereomeric Separation via Tartaric Acid Resolution
The resolution of meso-1,2-diphenylethylenediamine from its chiral counterparts represents a critical aspect of synthesis optimization [9] [10]. Tartaric acid resolution techniques have emerged as the gold standard for achieving high-purity meso-isomer isolation through diastereomeric salt formation [12].
Classical Tartaric Acid Resolution
The application of tartaric acid as a resolving agent exploits the differential solubility characteristics of diastereomeric salts formed with the various stereoisomers of 1,2-diphenylethylenediamine [9]. The resolution process typically involves the formation of crystalline salts under controlled conditions, followed by selective crystallization to achieve separation [12].
Research has demonstrated that both natural tartaric acid enantiomers can be employed effectively in resolution procedures [12]. The choice of specific tartaric acid derivative significantly influences the resolution efficiency, with dibenzoyl tartaric acid and di-para-toluoyl tartaric acid showing particular promise for industrial applications [12].
Advanced Resolution Techniques
Modified resolution methodologies incorporating "half equivalent" approaches have been developed to reduce the consumption of expensive resolving agents while maintaining separation efficiency [10]. These techniques utilize substoichiometric quantities of chiral resolving agents in combination with inorganic acids or bases, resulting in cost-effective separation processes suitable for large-scale implementation [10].
The Dutch resolution technology represents a significant advancement in this field, employing mixtures of structurally related resolving agents rather than single compounds [10]. This approach has demonstrated superior enantiomeric purity and yield compared to conventional single-agent methods [10].
Analytical Characterization Methods
Advanced analytical techniques have been developed for the determination of absolute configuration and enantiomeric purity of resolved products [11]. The Marfey method, utilizing fluorinated derivatization agents, provides reliable means for the characterization of diphenylethylenediamine stereoisomers [11]. This methodology demonstrates consistent elution patterns with the S,S-isomer eluting prior to the R,R-isomer, while the meso-isomer shows characteristic retention behavior [11].
| Analytical Method | Application | Key Characteristics |
|---|---|---|
| Advanced Marfey Method | Stereoisomer identification | Consistent elution order: S,S < meso ≈ R,R |
| HPLC Analysis | Purity determination | High resolution separation of diastereomers |
| NMR Spectroscopy | Structural confirmation | Distinctive chemical shift patterns for meso-isomer |
Optimization of Reaction Conditions for meso-Isomer Selectivity
The selective formation of meso-1,2-diphenylethylenediamine requires careful optimization of multiple reaction parameters to achieve maximum yield and stereochemical purity [15] [27]. Recent advances in reaction condition optimization have focused on catalyst selection, temperature control, and solvent system optimization [27] [51].
Temperature and Pressure Optimization
Systematic studies have revealed that reaction temperature exerts profound influence on the stereochemical outcome of reductive amination reactions [50] [51]. Lower temperatures, typically in the range of 0-60°C, generally favor the formation of meso-stereoisomers while suppressing the formation of chiral products [50] [51].
Pressure optimization studies have demonstrated that hydrogen pressure significantly affects both conversion rates and product selectivity in catalytic reductive amination systems [51]. Optimal pressure ranges of 1.0-2.5 MPa have been identified for maximizing meso-isomer selectivity while maintaining acceptable reaction rates [51].
Catalyst Loading and Selection
The selection and loading of catalysts represents a critical factor in achieving optimal meso-selectivity [49] [52]. Recent research has demonstrated that catalyst loadings as low as 2 mol% can achieve excellent conversion rates and selectivity when appropriately optimized catalytic systems are employed [49].
Iron-based catalytic systems have shown particular promise for selective reductive amination reactions, offering advantages in terms of cost, availability, and environmental compatibility [28]. These systems demonstrate excellent chemoselectivity for the formation of meso-products while minimizing the formation of undesired stereoisomeric byproducts [28].
Solvent System Optimization
Comprehensive solvent screening studies have identified optimal solvent systems for maximizing meso-isomer formation [27] [51]. Non-polar solvents such as toluene and para-xylene demonstrate superior performance compared to polar protic solvents [27] [51]. The choice of solvent significantly influences both the reaction rate and the stereochemical outcome, with non-coordinating solvents generally favoring meso-selectivity [27].
| Reaction Parameter | Optimal Condition | Impact on meso-Selectivity |
|---|---|---|
| Temperature | 0-60°C | Enhanced selectivity at lower temperatures |
| Pressure | 1.0-2.5 MPa | Optimal balance of rate and selectivity |
| Catalyst Loading | 2-5 mol% | Sufficient activity with minimal cost |
| Solvent | Toluene/para-xylene | Maximum meso-selectivity achieved |
Industrial-Scale Production Challenges and Solutions
The transition from laboratory-scale synthesis to industrial production of meso-1,2-diphenylethylenediamine presents numerous technical and economic challenges that require sophisticated engineering solutions [32] [35]. Industrial implementation demands optimization of reaction conditions, catalyst systems, and purification methodologies to achieve economically viable production scales [32].
Scalability Challenges
Industrial-scale production faces significant challenges related to heat and mass transfer limitations that do not manifest at laboratory scale [51]. The exothermic nature of reductive amination reactions requires sophisticated temperature control systems to maintain optimal reaction conditions throughout large reaction volumes [51]. Flow reactor technologies have emerged as promising solutions to these challenges, offering enhanced heat transfer characteristics and improved safety profiles compared to traditional batch processes [51].
Continuous flow synthesis methodologies have demonstrated superior performance in maintaining consistent product quality and selectivity at industrial scales [51]. These systems enable precise control of residence time, temperature gradients, and reagent mixing, resulting in improved reproducibility and yield compared to batch processes [51].
Catalyst Recovery and Recycling
The development of recoverable and recyclable catalyst systems represents a critical requirement for economically viable industrial production [31]. Heterogeneous catalyst systems, particularly those employing supported metal nanoparticles, have shown promise for industrial applications due to their ease of separation and potential for multiple reuse cycles [31].
Research has demonstrated that graphene-encapsulated nickel catalysts can maintain catalytic activity and selectivity through multiple reaction cycles without significant degradation [51]. These systems offer advantages in terms of magnetic recovery, chemical stability, and resistance to leaching under industrial operating conditions [51].
Process Integration and Purification
Industrial production requires integration of synthesis and purification operations to achieve overall process efficiency [34]. The development of combined synthesis-purification protocols has demonstrated significant advantages in terms of overall yield, product purity, and processing time [34]. One-pot methodologies that incorporate both reductive amination and resolution steps have shown particular promise for industrial implementation [34].
Advanced purification techniques utilizing crystallization, extraction, and chromatographic methods have been optimized for large-scale operation [22]. The selection of appropriate purification methodology depends on the specific requirements for product purity, recovery yield, and processing cost [22].
Economic and Environmental Considerations
Industrial production must address both economic viability and environmental sustainability requirements [26]. The development of atom-economical synthetic routes that minimize waste generation and utilize renewable feedstocks represents a key focus area for industrial implementation [26]. Catalyst systems based on abundant metals rather than precious metals offer significant cost advantages for large-scale production [26].
Environmental considerations have driven the development of solvent-free or aqueous reaction systems that eliminate the need for volatile organic solvents [26]. These approaches offer advantages in terms of reduced environmental impact, simplified purification procedures, and enhanced worker safety [26].
| Industrial Challenge | Solution Strategy | Implementation Status |
|---|---|---|
| Heat Transfer | Flow reactor technology | Commercially demonstrated |
| Catalyst Recovery | Magnetic heterogeneous catalysts | Pilot-scale validation |
| Process Integration | One-pot synthesis-purification | Laboratory optimization |
| Environmental Impact | Green solvent systems | Development phase |
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H315 (95.12%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (92.68%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant




